molecular formula C12H17NO5 B1274476 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 870245-94-6

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B1274476
CAS No.: 870245-94-6
M. Wt: 255.27 g/mol
InChI Key: YWLUWSMJXXBOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is an organic compound that features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements for the compound are H315, H319, and H335 . The precautionary statements for the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the furan ring. One common method includes:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Formation of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Free amine derivatives.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The furan ring can interact with various biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(furan-2-yl)propanoic acid: Lacks the Boc protecting group.

    2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the furan ring. This combination provides stability during synthesis and allows for specific interactions in biological systems, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUWSMJXXBOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870245-94-6
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.